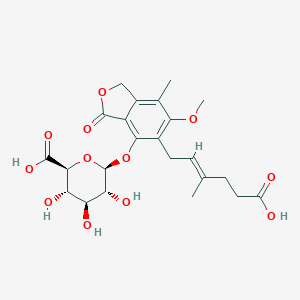

Mycophenolic acid glucuronide

Vue d'ensemble

Description

L’acide mycophénolique glucuronide est un métabolite de l’acide mycophénolique, un immunosuppresseur principalement utilisé pour prévenir le rejet d’organes chez les patients transplantés. L’acide mycophénolique est dérivé du champignon Penicillium et est connu pour sa capacité à inhiber la prolifération des lymphocytes en bloquant la synthèse des nucléotides guanosine . L’acide mycophénolique glucuronide se forme par le processus de glucuronidation, où l’acide mycophénolique est conjugué à l’acide glucuronique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’acide mycophénolique glucuronide implique la conjugaison enzymatique de l’acide mycophénolique avec l’acide glucuronique. Ce processus est généralement catalysé par l’enzyme UDP-glucuronosyltransférase (UGT). Les conditions de réaction comprennent généralement la présence d’UDP-glucuronique comme co-substrat et de l’enzyme UGT .

Méthodes de Production Industrielle : La production industrielle de l’acide mycophénolique glucuronide suit des principes similaires, mais à plus grande échelle. Le processus implique la fermentation de Penicillium pour produire de l’acide mycophénolique, suivie de son extraction et de sa purification. L’acide mycophénolique purifié est ensuite soumis à la glucuronidation en utilisant des enzymes UGT dans des bioréacteurs .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide mycophénolique glucuronide subit principalement des réactions d’hydrolyse et de transacylation. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .

Réactifs et Conditions Courants :

Hydrolyse : Eau et conditions acides ou basiques.

Transacylation : Présence de nucléophiles tels que les amines ou les alcools.

Oxydation : Agents oxydants comme le peroxyde d’hydrogène.

Réduction : Agents réducteurs comme le borohydrure de sodium.

Principaux Produits :

Hydrolyse : Acide mycophénolique et acide glucuronique.

Transacylation : Divers dérivés acylés.

Oxydation : Formes oxydées de l’acide mycophénolique glucuronide.

Réduction : Formes réduites de l’acide mycophénolique glucuronide.

Applications De Recherche Scientifique

Immunosuppressive Therapy

MPA is widely used in combination with calcineurin inhibitors (CNIs) such as cyclosporin A (CsA) to prevent organ rejection post-transplantation. The use of MPA allows for reduced reliance on CNIs, which can lead to nephrotoxicity and other long-term complications .

Pharmacokinetics Studies

Research has shown that the pharmacokinetics of MPA can be influenced by its glucuronide metabolites. Understanding these interactions helps in tailoring dosing regimens to achieve optimal therapeutic outcomes while minimizing side effects .

Toxicology Studies

Studies have investigated the teratogenic effects of MPA and its metabolites on embryonic development. Research on animal models has provided insights into potential risks associated with MPA exposure during pregnancy, emphasizing the need for caution in reproductive-age patients .

Case Study 1: Kidney Transplant Recipients

In a cohort study involving kidney transplant recipients, patients receiving MPA showed lower rates of acute rejection compared to those on traditional CNIs alone. The study highlighted how MPAG levels correlated with immunosuppressive efficacy, suggesting that monitoring these levels could enhance patient management .

Case Study 2: Drug Interaction Profiles

A detailed analysis of drug interactions involving MPA revealed that co-administration with certain antiviral medications can lead to increased plasma concentrations due to competitive inhibition at OAT transporters. This finding underscores the importance of individualized therapy based on comprehensive pharmacogenomic profiles .

Data Table: Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Immunosuppressive Therapy | Reduces acute rejection rates; allows for lower CNI dosages |

| Pharmacokinetics | MPAG influences MPA clearance; individualized dosing improves outcomes |

| Toxicology | Potential teratogenic effects observed in animal models; caution advised for reproductive-age women |

| Drug Interactions | Increased plasma levels of co-administered drugs due to OAT inhibition; necessitates careful monitoring |

Mécanisme D'action

L’acide mycophénolique glucuronide lui-même est pharmacologiquement inactif. Son composé parent, l’acide mycophénolique, exerce ses effets en inhibant la déshydrogénase de l’inosine monophosphate (IMPDH), une enzyme essentielle pour la synthèse de novo des nucléotides guanosine. Cette inhibition entraîne une réduction de la prolifération des lymphocytes, ce qui supprime la réponse immunitaire .

Composés Similaires :

Acide mycophénolique acyl glucuronide : Un autre métabolite de l’acide mycophénolique avec des propriétés similaires mais une activité pharmacologique différente.

Glucuronides d’autres immunosuppresseurs : Tels que le tacrolimus glucuronide et la cyclosporine glucuronide.

Unicité : L’acide mycophénolique glucuronide est unique en raison de son rôle spécifique dans le métabolisme de l’acide mycophénolique. Contrairement aux autres glucuronides, il est formé à partir d’un composé qui cible spécifiquement la prolifération des lymphocytes, ce qui en fait un élément crucial dans la pharmacocinétique de l’acide mycophénolique .

Comparaison Avec Des Composés Similaires

Mycophenolic acid acyl glucuronide: Another metabolite of mycophenolic acid with similar properties but different pharmacological activity.

Glucuronides of other immunosuppressants: Such as tacrolimus glucuronide and cyclosporine glucuronide.

Uniqueness: Mycophenolic acid glucuronide is unique due to its specific role in the metabolism of mycophenolic acid. Unlike other glucuronides, it is formed from a compound that specifically targets lymphocyte proliferation, making it a crucial component in the pharmacokinetics of mycophenolic acid .

Activité Biologique

Mycophenolic acid glucuronide (MPAG) is the primary metabolite of mycophenolic acid (MPA), which is widely used as an immunosuppressive agent in organ transplantation and autoimmune diseases. Understanding the biological activity of MPAG is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with MPA therapy.

Overview of Mycophenolic Acid and Its Metabolites

Mycophenolic acid is primarily metabolized to MPAG, which is pharmacologically inactive, and to a lesser extent, to an acyl glucuronide (AcMPAG), which exhibits significant pharmacological activity. The metabolic pathway of MPA can be summarized as follows:

- Mycophenolic Acid (MPA) : Active compound.

- This compound (MPAG) : Major inactive metabolite.

- Acyl this compound (AcMPAG) : Minor active metabolite.

The area under the concentration-time curve (AUC) ratios for these compounds at steady state are approximately 1:24:0.28 for MPA:MPAG:AcMPAG, respectively .

Pharmacological Implications

The biological activity of MPAG is limited compared to its parent compound, MPA. MPAG does not inhibit inosine monophosphate dehydrogenase (IMPDH), the primary target of MPA, which is crucial for lymphocyte proliferation and antibody formation suppression . However, AcMPAG has been shown to possess similar potency to MPA in inhibiting IMPDH in vitro, indicating that while MPAG itself lacks direct pharmacological effects, its minor metabolite may contribute to some therapeutic outcomes .

Case Studies and Clinical Findings

Several studies have examined the pharmacokinetics of MPAG in clinical settings:

-

Kidney Transplant Recipients :

- A study involving kidney transplant patients demonstrated that therapeutic drug monitoring of MPA and its metabolites could enhance clinical outcomes by correlating plasma concentrations with immunosuppressive efficacy .

- The study analyzed 95 children with steroid-dependent nephrotic syndrome treated with mycophenolate mofetil (MMF). Results indicated that higher predose plasma concentrations of MPAG correlated with lower relapse rates in patients .

- Systemic Lupus Erythematosus :

Interaction with Renal Transporters

Research has highlighted the interaction between MPA and its metabolites with renal organic anion transporters (OATs). Both MPA and MPAG are substrates for OAT1 and OAT3, which play a critical role in the renal excretion of various drugs:

- Inhibition Studies :

Summary Table of Key Findings

| Parameter | Mycophenolic Acid | This compound | Acyl this compound |

|---|---|---|---|

| Pharmacological Activity | Active | Inactive | Active |

| Primary Target | IMPDH | None | IMPDH |

| AUC Ratio (Steady State) | 1 | 24 | 0.28 |

| Renal Transporter Interaction | Yes | Yes | Yes |

| Clinical Relevance | Immunosuppression | Limited | Potential adverse effects |

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFGTSAYQQIUCN-HGIHDBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043388 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-44-6 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31528-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.